

# Validation of Dibromofluoromethane Structure: A Comparative Guide to Synthesis and Spectroscopic Analysis

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## Compound of Interest

Compound Name: *Dibromofluoromethane*

Cat. No.: *B117605*

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This guide provides a comprehensive comparison of synthetic routes to **dibromofluoromethane** and a detailed validation of its chemical structure using various spectroscopic techniques. The information presented is intended to assist researchers in the unambiguous identification and quality control of this important fluorinated building block.

## Comparison of Synthetic Methodologies

The synthesis of **dibromofluoromethane** can be achieved through different halogen exchange reactions. Below is a comparison of two common methods, highlighting the starting materials, reagents, and typical outcomes.

Parameter	Method 1: Fluorination of Dibromomethane	Method 2: Halogen Exchange from Bromoform
Starting Material	Dibromomethane ( $\text{CH}_2\text{Br}_2$ )	Bromoform ( $\text{CHBr}_3$ )
Fluorinating Agent	Antimony(III) fluoride ( $\text{SbF}_3$ )	Not directly fluorinated; requires reduction then fluorination
Reaction Principle	Direct halogen exchange of bromine for fluorine. <a href="#">[1]</a>	Typically involves reduction to dibromomethane followed by fluorination, or other multi-step transformations. <a href="#">[2]</a> <a href="#">[3]</a>
Advantages	A direct, one-step synthesis. <a href="#">[1]</a>	Utilizes a different, readily available starting material.
Disadvantages	Use of toxic antimony compounds. <a href="#">[4]</a>	Potentially a multi-step process with lower overall yield.

## Structural Validation Data

Accurate structural confirmation of the synthesized **dibromofluoromethane** is crucial. The following tables summarize the expected data from key spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of **dibromofluoromethane**.

Nucleus	Chemical Shift ( $\delta$ ) in ppm	Multiplicity	Coupling Constant (J) in Hz
$^1\text{H}$	7.71	Doublet	$\text{JH-F} = 48.3$
$^{13}\text{C}$	73.8	Doublet	$\text{JC-F} = 315.0$
$^{19}\text{F}$	-84.08	Doublet	$\text{JF-H} = 48.9$

Note: NMR data was recorded in  $\text{CDCl}_3$ .[\[5\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and bond vibrations within the molecule. The IR spectrum of **dibromofluoromethane** is available through the NIST Chemistry WebBook. Key absorptions are expected for C-H, C-F, and C-Br bonds.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of **dibromofluoromethane** is characterized by a molecular ion peak and isotopic patterns due to the presence of two bromine atoms. The NIST Chemistry WebBook provides the mass spectrum for **dibromofluoromethane**.

## Experimental Protocols

### Synthesis of Dibromofluoromethane from Dibromomethane

This protocol is based on the reaction of dibromomethane with antimony(III) fluoride.[\[1\]](#)

#### Materials:

- Dibromomethane
- Antimony(III) fluoride
- Reaction flask
- Distillation apparatus

#### Procedure:

- In a dry reaction flask, combine dibromomethane and antimony(III) fluoride.
- Heat the mixture to reflux.
- The product, **dibromofluoromethane**, is distilled from the reaction mixture.
- Collect the fraction boiling at approximately 65°C.

## NMR Spectroscopic Analysis

### Instrumentation:

- NMR spectrometer (e.g., 400 MHz)

### Sample Preparation:

- Dissolve a small amount of the purified **dibromofluoromethane** in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube.

### Data Acquisition:

- Acquire  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR spectra according to standard instrument procedures.

## Infrared (IR) Spectroscopic Analysis

### Instrumentation:

- FTIR spectrometer

### Sample Preparation:

- Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

### Data Acquisition:

- Obtain the IR spectrum over the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometric Analysis

### Instrumentation:

- Gas chromatograph-mass spectrometer (GC-MS)

### Sample Preparation:

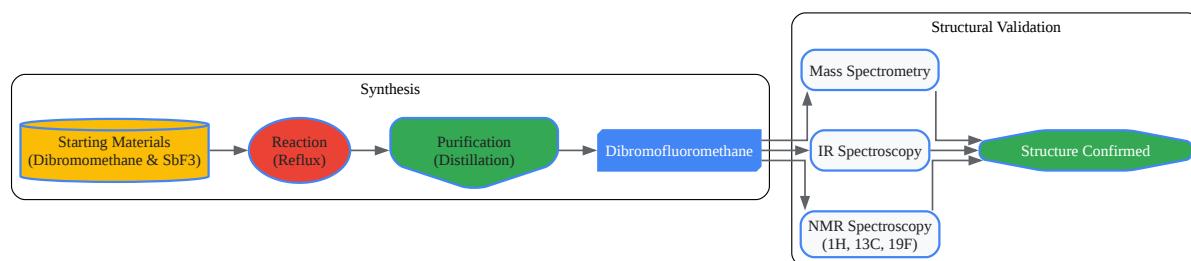
- Dilute a small amount of the sample in a suitable solvent (e.g., dichloromethane).

### Data Acquisition:

- Inject the sample into the GC-MS system. The mass spectrum is obtained as the compound elutes from the GC column.

## Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural validation of **dibromofluoromethane**.



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Caption: Workflow for **Dibromofluoromethane** Synthesis and Validation.

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## References

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